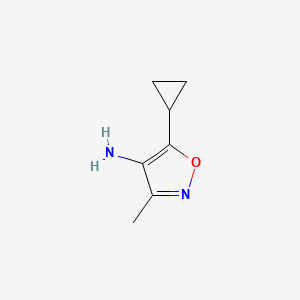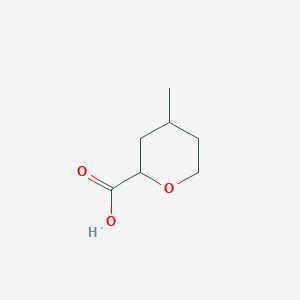![molecular formula C9H21N3O2 B13242074 3-[Bis(3-aminopropyl)amino]propanoic acid](/img/structure/B13242074.png)
3-[Bis(3-aminopropyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(3-aminopropyl)amino]propanoic acid is a chemical compound with the molecular formula C₉H₂₁N₃O₂ and a molecular weight of 203.28 g/mol . It is characterized by the presence of amino groups and a propanoic acid moiety, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-[Bis(3-aminopropyl)amino]propanoic acid involves the reaction of acrylonitrile with ammonia in a solution of diphenylamine and tert-butanol at 109°C and a pressure of 1176.798 kPa. This reaction produces β-aminopropionitrile, which is then reacted with sodium hydroxide to form β-aminopropionic acid sodium salt. Finally, acidification with hydrochloric acid yields this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(3-aminopropyl)amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the amino groups.
Reduction: Reduced amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-[Bis(3-aminopropyl)amino]propanoic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-[Bis(3-aminopropyl)amino]propanoic acid involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can also act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3-aminopropyl)amine: A related compound with similar amino functionalities.
β-Alanine: Another β-amino acid with different applications and properties.
Uniqueness
3-[Bis(3-aminopropyl)amino]propanoic acid is unique due to its specific structure, which allows for versatile chemical reactions and interactions with biological molecules. Its dual amino groups and propanoic acid moiety provide distinct reactivity and functionality compared to similar compounds .
Propriétés
Formule moléculaire |
C9H21N3O2 |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
3-[bis(3-aminopropyl)amino]propanoic acid |
InChI |
InChI=1S/C9H21N3O2/c10-4-1-6-12(7-2-5-11)8-3-9(13)14/h1-8,10-11H2,(H,13,14) |
Clé InChI |
KOFMPLVZLXBEHF-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CN(CCCN)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13241997.png)
![1-(2-([2-(3,4-Diethoxyphenyl)ethyl]amino)-4-methyl-1,3-thiazol-5-YL)ethan+](/img/structure/B13241998.png)



![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine](/img/structure/B13242012.png)



![2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13242046.png)
![3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol](/img/structure/B13242053.png)

![Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate](/img/structure/B13242063.png)
amine](/img/structure/B13242068.png)
